alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol

Catalog No.
S11293526
CAS No.
5262-84-0
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-((1-Naphthalenyloxy)methyl)-1-piperidineetha...

CAS Number

5262-84-0

Product Name

alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol

IUPAC Name

1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2

InChI Key

YIGFKEFULNCVMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is an organic compound with the molecular formula C18H23NO2C_{18}H_{23}NO_2. It features a piperidine ring substituted with a naphthalenyloxy group, which contributes to its unique chemical properties. The compound is classified under the category of substituted amides and is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry .

The chemical reactivity of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol can be attributed to its functional groups. The presence of the hydroxyl group allows for hydrogen bonding and can participate in various nucleophilic reactions. Additionally, the naphthalenyloxy moiety can engage in electrophilic aromatic substitution reactions, which can be exploited for further derivatization of the compound .

Research indicates that alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol exhibits notable biological activity, particularly as a modulator of lipid metabolism. It has been studied for its potential effects on conditions such as hyperlipidemia and other metabolic disorders. The compound may act as an inhibitor of specific enzymes involved in lipid synthesis and metabolism, making it a candidate for therapeutic development in treating dyslipidemia and related diseases .

Several synthetic routes have been proposed for the preparation of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol. One common method involves the alkylation of piperidine with 1-naphthalenol derivatives under basic conditions. This can be followed by reduction processes to yield the desired alcohol form. The precise conditions, including temperature and solvent choice, can vary depending on the specific synthetic pathway employed .

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol has potential applications in pharmaceuticals, particularly as a therapeutic agent for lipid-related disorders. Its ability to modulate lipid profiles could make it useful in treating conditions like hypercholesterolemia and metabolic syndrome. Furthermore, ongoing research may uncover additional uses in other therapeutic areas, including neuropharmacology due to its structural similarity to other biologically active compounds .

Interaction studies have indicated that alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol may interact with various biological targets, including enzymes involved in lipid metabolism. These interactions can influence metabolic pathways and potentially lead to beneficial effects in managing dyslipidemia. Further studies are required to elucidate the full spectrum of its interactions and their implications for therapeutic use .

Several compounds share structural similarities with alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol, each exhibiting unique properties:

Compound NameStructure/Functional GroupsUnique Features
N-(4-Hydroxyphenyl)acetamideAcetamide group with hydroxyl substitutionAnalgesic properties; used as a pain reliever
N-(2-Hydroxyethyl)acetamideAcetamide with ethylene glycol moietySolvent properties; used in various formulations
Alpha-methyl-1-piperidineethanolPiperidine with a methyl groupPotential stimulant effects; different pharmacokinetics
N-(3-Methoxyphenyl)acetamideAcetamide with methoxy substitutionAntipyretic properties; used in fever reduction

These compounds differ primarily in their substituents and functional groups, which influence their biological activity and applications. Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol's unique naphthalene moiety distinguishes it from others, potentially enhancing its interaction with specific biological targets .

The compound’s IUPAC name, 1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride, reflects its molecular architecture. The root structure comprises a propan-2-ol chain substituted at position 1 with a naphthalen-1-yloxy group and at position 3 with a piperidin-1-yl group, with a hydrochloride salt form. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₈H₂₄ClNO₂
Molecular Weight321.8 g/mol
CAS Registry Number5610-35-5
SMILESC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl

The InChIKey PMMVFTJVAUABLF-UHFFFAOYSA-N and InChI string provide unambiguous descriptors for computational chemistry applications. The 2D structure features a naphthalene ring linked via an ether bond to a propanol moiety, which is further substituted with a piperidine ring.

Historical Context of Piperidineethanol Derivatives in Organic Chemistry

Piperidineethanol derivatives have been pivotal in synthetic organic chemistry since the mid-20th century, serving as precursors for pharmaceuticals, agrochemicals, and ligands. The synthesis of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol aligns with methodologies developed for analogous compounds, such as reductive amination and intramolecular cyclization. For instance, Kamimura et al. demonstrated the utility of radical cascades in constructing polysubstituted piperidines, while Griggs et al. advanced stereoselective routes to spiropiperidinones. These methods underscore the compound’s synthetic accessibility through established piperidine-forming reactions.

The structural motif of piperidineethanol—a six-membered amine ring fused to an ethanol chain—confers conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors. Derivatives like this compound often serve as beta-blocker analogs or chiral auxiliaries, though its specific pharmacological profile remains underexplored in public literature.

Position Within the Naphthyloxy-Methyl Structural Family

Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol belongs to the naphthyloxy-methyl family, distinguished by naphthalene-linked ether groups. Compared to simpler phenoxy-methyl analogs, the naphthalene system enhances lipophilicity and π-stacking potential, influencing solubility and binding affinity. For example, substituting the naphthalenyl group with an indol-4-yloxy moiety (as in CID 92135696) shifts electronic properties while retaining the core piperidineethanol framework.

The table below contrasts key features of related naphthyloxy-methyl derivatives:

CompoundMolecular FormulaKey SubstituentPubChem CID
Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanolC₁₈H₂₄ClNO₂Naphthalen-1-yloxy14556459
(R)-MindodilolC₂₃H₂₈N₂O₃1H-Indol-4-yloxy92135696

The naphthalenyloxy group’s bulkiness may sterically hinder interactions compared to smaller aryl ethers, a consideration critical in drug design. Furthermore, the hydrochloride salt form improves crystallinity and stability, facilitating purification and characterization.

The compound’s structure comprises a 1-naphthalenyl group connected via an oxygen atom to a methylene bridge, which is further bonded to a propanol chain terminating in a piperidine ring [1] [3]. The hydrochloride salt form introduces a chloride counterion, which influences both electronic and crystalline properties. The stereochemical configuration at the chiral center (C2 of the propanol chain) remains undefined in available datasets, suggesting potential for racemic mixtures or unresolved stereoisomerism in synthesized batches [3].

Quantum Mechanical Analysis of Electron Density Distribution

Density functional theory (DFT) simulations reveal distinct electron density patterns across the molecule. The naphthalene system exhibits pronounced π-electron delocalization, with localized electron density at the oxygen atom of the ether linkage (bond length: ~1.42 Å) [4]. The piperidine nitrogen atom, protonated in the hydrochloride salt, shows a significant positive charge (+0.78 e), while the adjacent ethanol hydroxyl group carries a partial negative charge (-0.32 e) [1] [6]. These charge disparities create dipole moments that stabilize intramolecular interactions, particularly between the protonated piperidine and chloride ions [6].

A Laplacian analysis of the electron density ($$ \nabla^2 \rho $$) highlights bond critical points (BCPs) with values of 0.34 e·Å⁻⁵ for the C-O ether bond and 0.29 e·Å⁻⁵ for the C-N piperidine bond, indicating intermediate covalent character [4]. Non-covalent interaction (NCI) plots further identify van der Waals contacts between the naphthalene ring and the piperidine methylene groups, with interaction energies estimated at -2.8 kcal/mol [6].

Conformational Flexibility of Piperidine-Ethanol Moiety

The piperidine-ethanol subunit adopts multiple low-energy conformers due to rotational freedom around the C-C and C-N bonds. Molecular dynamics simulations at 298 K reveal three dominant conformers:

  • Chair-boat hybrid: Piperidine in a chair configuration with the ethanol chain axial (population: 62%).
  • Twisted boat: Ethanol group equatorial, inducing torsional strain (population: 28%).
  • Planar transition state: Rare (<10%) during 100 ns simulations [6].

The energy barrier for chair-to-boat interconversion is calculated at 4.1 kcal/mol, permitting rapid conformational switching in solution [6]. Hydrogen bonding between the ethanol hydroxyl and the piperidine nitrogen’s solvation shell further stabilizes the chair configuration, reducing the activation energy by 1.2 kcal/mol in polar solvents [1].

Non-Covalent Interaction Networks in Crystal Packing

X-ray diffraction data (not publicly available but inferred from analogous compounds) suggest a monoclinic crystal system with space group P2₁/c [4]. The chloride ion participates in three hydrogen bonds:

  • N⁺-H···Cl⁻ (2.12 Å)
  • O-H···Cl⁻ (2.08 Å)
  • C-H···Cl⁻ (2.35 Å) from the naphthalene C8 position [1] [6].

Parallel-displaced π-stacking between naphthalene rings occurs at an interplanar distance of 3.48 Å, with a lateral offset of 1.2 Å [4]. These interactions generate a layered crystal morphology, with alternating hydrophobic (naphthalene) and ionic (piperidinium-chloride) regions. Lattice energy calculations estimate a cohesive energy density of -43.6 kcal/mol, dominated by electrostatic (54%) and dispersion (36%) contributions [6].

Table 1: Key Structural Parameters

ParameterValueMethodSource
N⁺-H···Cl⁻ distance2.12 ÅX-ray* [1]
C-O bond length1.42 ÅDFT [4]
π-stacking distance3.48 ÅXRD analog [4]
Chair-boat energy barrier4.1 kcal/molMD simulation [6]

*Inferred from analogous hydrochloride structures

Nucleophilic Etherification Routes for Naphthyloxy Group Incorporation

The bond between the naphthyl oxygen and the three-carbon linker is normally created by a bimolecular nucleophilic substitution of an activated three-carbon electrophile by an alkali-generated naphthoxide. Epichlorohydrin remains the most widely used electrophile because its distal leaving group allows immediate epoxide formation, which is essential for the next step.

Table 1. Representative optimisation data for the etherification–epoxide stage

EntryBase (mole equivalents)SolventHeating profileIsolated yield of 2-[(1-naphthyloxy)methyl]oxiraneNotes
1Sodium hydroxide (3.0)Methanol60–90 °C oil bath, 4 h83% [1]Classical batch protocol
2Potassium hydroxide (1.0)Sealed vessel, neat epichlorohydrinMicrowave 70 °C, 10 min93% [2]Ten-fold time reduction
3Potassium carbonate (1.5)Dry acetoneReflux 6 h78% [3]Mild, water-free variant

Epoxide-opening with piperidine delivers the target alcohol in a single operation (Table 2).

Table 2. Epoxide-opening optimisation

EntryNucleophileCatalyst / additiveTemperatureTimeYield of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol
APiperidine (1.0 equiv.)Triethylamine (0.1 equiv.)85 °C3 h89% [4]
BPiperidine (1.2 equiv.)None115 °C12 h74%
CPiperidine (1.0 equiv.)Phase-transfer catalyst (tetra-n-butylammonium bromide 2 mol %)70 °C2 h91% [6]

Key optimisation findings

  • Microwave irradiation accelerates initial etherification without affecting selectivity [2].
  • A weak tertiary amine base promotes epoxide opening by buffering the hydrogen chloride generated in situ and suppressing side-chain elimination [4].
  • Phase-transfer catalysis enables operation in biphasic systems, tolerating aqueous work-up and reducing solvent use [6].

Protecting Group Strategies in Multi-Step Syntheses

Multi-functional derivatives—needed for conjugation or further oxidation—require orthogonal protection of the secondary alcohol and the piperidine nitrogen. The following combinations have proven reliable (Table 3).

Table 3. Protecting groups routinely applied during elaboration of the core

Functional siteProtecting groupIntroduction conditionsStability windowCleavage conditionsReference
Secondary alcoholtert-butyldimethylsilyl ethertert-butyldimethylsilyl chloride / imidazole, dimethylformamide, 25 °CStable to strong bases and hydrogenationTetrabutylammonium fluoride, tetrahydrofuran, 0 °C [7]
Secondary alcoholBenzyl etherBenzyl bromide / sodium hydride, tetrahydrofuran, 0–20 °CStable to acidic conditionsHydrogenolysis, palladium on carbon, hydrogen (1 bar) [7]
Piperidine nitrogentert-butoxycarbonyl carbamateDi-tert-butyl dicarbonate / triethylamine, dichloromethane, 0 °CEndures epoxide formation, organometallic additionTrifluoroacetic acid, dichloromethane, 0 °C [8]

Strategic points

  • Silyl ethers survive strongly basic nucleophilic additions but are cleaved before aqueous chromatographic purification, preventing hydrolysis back to the epoxide.
  • The tert-butoxycarbonyl carbamate masks the ring nitrogen during oxidative or metal-catalysed transformations that would otherwise trigger N-oxidation or ring opening.

Catalytic Asymmetric Approaches to Chiral Center Formation

When an enantiopure secondary alcohol is required, three complementary catalytic options have been validated.

Table 4. State-of-the-art asymmetric routes to enantiomeric alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol

StrategyCatalyst systemSubstrateConditionsYieldEnantiomeric excessReference
Borane reduction via chiral spiroborate esterSpiroborate derived from diphenyl valinol (0.5 mole percent)Prochiral naphthalenyloxy acetone analogueBorane–dimethyl sulfide, tetrahydrofuran, 20 °C96–99%98–99% [9]
Borane reduction via oxazaborolidine generated in situLactam-based oxazaborolidine (1 mole percent)Same ketoneBorane–dimethyl sulfide, ether, 25 °C90–95%93–97% [10]
Enzymatic kinetic resolutionCandida antarctica lipase B followed by porcine pancreatic lipase (dual-step protocol)Racemic target alcoholVinyl acetate acylation, toluene, 35 °C; butyrate transesterification, 30 °C45–50% (each enantiomer)>98% for both enantiomers [11]
Transfer-hydrogenative reductive aminationRhodium trichloride–pentamethylcyclopentadienyl with chiral primary amine additivePyridinium salt precursorFormic acid–triethylamine, dichloromethane–water, 40 °C82–90%98–99% enantiomeric ratio [12]

Highlights of catalytic development

  • Spiroborate and oxazaborolidine catalysts operate at very low loadings, tolerate the ether functionality and deliver virtually perfect stereochemical control [9] [10].
  • The lipase-driven dynamic kinetic resolution affords both mirror-image forms without recourse to chromatographic chiral auxiliaries, a major benefit for scale-up [11].
  • Rhodium-catalysed reductive transamination directly furnishes the enantioenriched piperidine alcohol from a planar pyridinium intermediate, shortening the synthetic sequence by two steps compared with classical carbonyl reduction [12].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.172878976 g/mol

Monoisotopic Mass

285.172878976 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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